N-cyclopropyl-2-fluoro-N-(trifluoromethyl)aniline
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Overview
Description
N-cyclopropyl-2-fluoro-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of a cyclopropyl group, a fluorine atom, and a trifluoromethyl group attached to an aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-fluoro-N-(trifluoromethyl)aniline typically involves the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the aniline structure.
Fluorination: Incorporation of the fluorine atom at the 2-position of the aniline ring.
Trifluoromethylation: Addition of the trifluoromethyl group to the nitrogen atom.
These reactions often require specific catalysts and conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-fluoro-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions include various substituted anilines, cyclopropyl derivatives, and fluorinated compounds, each with distinct chemical and physical properties.
Scientific Research Applications
N-cyclopropyl-2-fluoro-N-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which N-cyclopropyl-2-fluoro-N-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions and biological responses. Detailed studies on its binding affinity and selectivity are essential to understand its pharmacological and toxicological profiles.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-nitro-4-(trifluoromethyl)aniline: Similar structure but with a nitro group instead of a fluorine atom.
N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline: Another isomer with different substitution patterns.
Uniqueness
N-cyclopropyl-2-fluoro-N-(trifluoromethyl)aniline stands out due to its unique combination of cyclopropyl, fluorine, and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity. Its specific substitution pattern may result in unique interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H9F4N |
---|---|
Molecular Weight |
219.18 g/mol |
IUPAC Name |
N-cyclopropyl-2-fluoro-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H9F4N/c11-8-3-1-2-4-9(8)15(7-5-6-7)10(12,13)14/h1-4,7H,5-6H2 |
InChI Key |
NOWRMENVZYQCHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(C2=CC=CC=C2F)C(F)(F)F |
Origin of Product |
United States |
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